(10)-Gingerol

Overview

Description

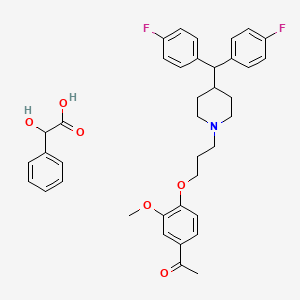

Gingerol, also known as (10)-gingerol, is a major phenolic compound found in ginger, a popular spice and medicinal plant. It is a member of the gingerols family, which are known for their antioxidant, anti-inflammatory, and anti-tumor activities. Gingerol has been studied extensively for its pharmacological effects and potential therapeutic applications, including its effects on cardiovascular health, cancer, and diabetes.

Scientific Research Applications

- 10-Gingerol exhibits potent anti-inflammatory effects. It modulates various inflammatory pathways, making it relevant for conditions like arthritis, joint pain, and inflammatory diseases .

- Clinical studies have investigated its impact on knee osteoarthritis and joint pain, showing promising results .

- Research suggests that 10-Gingerol may help manage diabetes. It improves glucose absorption in cells and enhances the expression of glucose transporter type 4 (GLUT4) .

- Gingerol compounds, including 10-Gingerol, are known for their anti-emetic properties. They alleviate nausea and vomiting induced by various factors, such as surgery, pain, and inflammation .

- 10-Gingerol exhibits analgesic (pain-relieving) effects. It may be useful in managing pain associated with different conditions .

- Gingerol compounds protect against male infertility. Their antioxidant and anti-inflammatory actions contribute to improved sperm health .

Anti-Inflammatory Activity

Antidiabetic Potential

Anti-Emetic (Anti-Nausea) Effects

Analgesic Properties

Male Infertility Protection

Potential Against SARS-CoV-2

Mechanism of Action

Target of Action

10-Gingerol, a major phenolic lipid found in the rhizomes of ginger, has been found to target several key proteins and pathways. It primarily targets the PI3K/Akt signaling pathway and ADRB2 , a protein associated with various cellular functions including proliferation, differentiation, and apoptosis .

Mode of Action

10-Gingerol interacts with its targets to bring about significant changes in cellular functions. It suppresses the proliferation, migration, invasion, and induces apoptosis through targeting the PI3K/Akt signaling pathway . It also modulates lipid rafts of cells and attenuates the key PI3K/Akt signaling components in lipid rafts .

Biochemical Pathways

10-Gingerol affects multiple biochemical pathways. It inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways , causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents .

Pharmacokinetics

The pharmacokinetics of 10-Gingerol have been studied in humans. After oral dosing, 10-Gingerol is absorbed and can be detected as glucuronide and sulfate conjugates . The maximum plasma concentration (Cmax) of 10-Gingerol is 160.49 ng/ml at 38 minutes after administration . The elimination half-life is 336 minutes .

Result of Action

10-Gingerol exhibits a wide array of biological activities. It has been found to have anti-inflammatory, antioxidant, and anticancer effects . It can suppress cell adhesion, migration, and invasion, and induce apoptosis more effectively in certain cancer cells compared to normal cells .

Action Environment

The action of 10-Gingerol can be influenced by various environmental factors. For instance, its low bioavailability necessitates the development of new and more effective strategies for treatment with gingerols . Recent studies have addressed new drug delivery systems containing gingerols to overcome this problem .

properties

IUPAC Name |

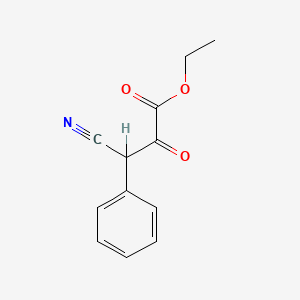

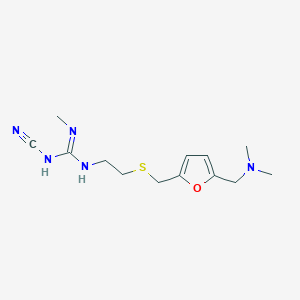

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIULWNKTYPZYAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178079 | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10)-Gingerol | |

CAS RN |

23513-15-7 | |

| Record name | [10]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (10)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 10-gingerol exert its anti-inflammatory effects?

A1: 10-gingerol exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, which plays a crucial role in inflammation. [] Molecular docking studies suggest that 10-gingerol binds more strongly and specifically to the membrane-binding domain of COX-2 compared to COX-1, potentially preventing the binding of the natural substrate, arachidonic acid. []

Q2: What are the molecular targets of 10-gingerol in cancer cells?

A2: 10-gingerol has been shown to target various signaling pathways involved in cancer cell growth and progression, including:

- PI3K/Akt Pathway: 10-gingerol modulates lipid rafts, attenuating PI3K/Akt signaling components, and impacting cholesterol content in radio-resistant triple-negative breast cancer (TNBC) cells. []

- Src/STAT3 Pathway: In hepatocellular carcinoma HepG2 cells, 10-gingerol suppresses proliferation by decreasing the phosphorylation levels of Src and STAT3. []

- Cell Cycle Regulation: 10-gingerol downregulates cell cycle regulatory proteins (cyclin-dependent kinases and cyclins) in MDA-MB-231 breast cancer cells, leading to G1 phase arrest and inhibiting proliferation. []

- Apoptosis Induction: 10-gingerol exhibits pro-apoptotic effects in TNBC cell lines, inducing apoptosis, cell cycle arrest at the sub-G0 phase, and DNA damage. []

Q3: How does 10-gingerol affect bone health?

A3: 10-gingerol demonstrates anti-osteoclastic activity, suppressing receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in RAW264.7 cells and zebrafish scales. [] It inhibits osteoclast markers (osteoclast-associated immunoglobulin-like receptor, dendrocyte-expressed seven transmembrane protein, matrix metallopeptidase-9) and cathepsin K activity, potentially mitigating osteoporosis. []

Q4: What is the role of 10-gingerol in hematopoiesis?

A4: Research suggests that 10-gingerol promotes hematopoiesis in zebrafish by:

- Enhancing the expression of gata1 in erythroid cells. []

- Increasing the expression of hematopoietic progenitor markers (cmyb and scl). []

- Promoting hematopoietic recovery from acute hemolytic anemia. []

- Modulating the Bmp/Smad pathway, crucial for hematopoiesis regulation. []

Q5: What is the molecular formula and weight of 10-gingerol?

A5: The molecular formula of 10-gingerol is C21H34O4, and its molecular weight is 350.49 g/mol.

Q6: Are there any available spectroscopic data for 10-gingerol?

A6: While the provided abstracts don't detail specific spectroscopic data, various techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), have been employed to characterize 10-gingerol. [, , ] Researchers commonly utilize these techniques to confirm the identity and purity of isolated 10-gingerol.

Q7: What is known about the absorption and metabolism of 10-gingerol in humans?

A7: Studies reveal that 10-gingerol, when administered orally:

- Is rapidly absorbed and metabolized, primarily into glucuronide and sulfate conjugates. [, ]

- Exhibits a short elimination half-life (< 2 hours) in plasma. []

- Shows low concentrations of glucuronide and sulfate metabolites in colon tissues after oral administration. []

- Doesn't accumulate in plasma or colon tissues after multiple daily doses. []

Q8: What analytical methods are used to quantify 10-gingerol?

A8: Several methods are employed for 10-gingerol quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allows for the separation and quantification of 10-gingerol and other gingerols/shogaols in ginger extracts and biological samples. [, , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, combined with densitometric analysis, offers a rapid and cost-effective method for quantifying 10-gingerol in ginger extracts, dietary supplements, and commercial products. [, ]

Q9: How is the quality of 10-gingerol assessed?

A9: Quality control measures for 10-gingerol include:

- Standardization of Ginger Extracts: Analytical methods like HPLC are employed to ensure consistent concentrations of 10-gingerol and other bioactive compounds in ginger extracts used in research and commercial products. [, ]

- Validation of Analytical Methods: Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of the analytical methods used to quantify 10-gingerol. []

Q10: What are the potential applications of 10-gingerol?

A10: Research highlights the potential of 10-gingerol in various areas, including:

- Anti-inflammatory agent: Its ability to inhibit COX-2 suggests potential applications in inflammatory conditions. []

- Anticancer agent: In vitro and in vivo studies indicate its potential as a therapeutic agent for cancers, including TNBC and colorectal cancer. [, , ]

- Osteoporosis management: Its anti-osteoclastic activity makes it a potential candidate for osteoporosis prevention and treatment. []

- Hematopoiesis stimulation: Its ability to promote red blood cell production suggests potential applications in anemia. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)